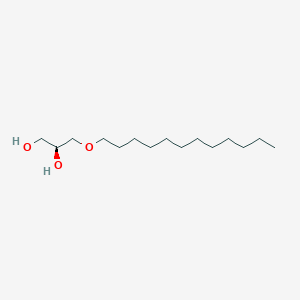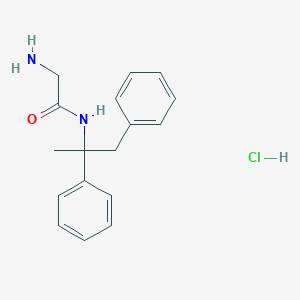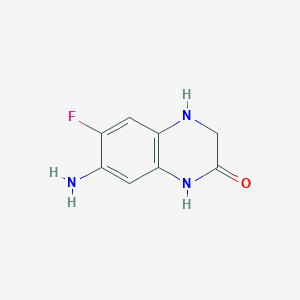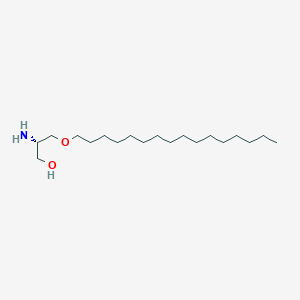
Sinomedol N-oxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sinomedol N-oxide is a chemical compound that has been studied extensively for its potential applications in scientific research. It is a derivative of the well-known analgesic drug, acetaminophen, and has been found to exhibit a range of interesting biochemical and physiological effects. In
科学的研究の応用
Sinomedol N-oxide has been used in a variety of scientific research applications. It has been found to have antioxidant properties and has been used in studies investigating the role of oxidative stress in various disease states. Additionally, Sinomedol N-oxide has been studied for its potential use as an analgesic, as well as its ability to modulate the immune system.
作用機序
The exact mechanism of action of Sinomedol N-oxide is not fully understood. However, it is believed to work by inhibiting the production of reactive oxygen species (ROS) in cells. This, in turn, reduces oxidative stress and inflammation, which may contribute to its analgesic and immunomodulatory effects.
Biochemical and Physiological Effects:
Sinomedol N-oxide has been found to have a range of interesting biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, as well as modulate the immune system. Additionally, Sinomedol N-oxide has been found to have analgesic properties, making it a potential candidate for the treatment of pain.
実験室実験の利点と制限
One of the main advantages of using Sinomedol N-oxide in lab experiments is its high yield and cost-effectiveness. Additionally, its antioxidant and immunomodulatory properties make it a useful tool for investigating the role of oxidative stress and inflammation in disease states. However, one limitation of using Sinomedol N-oxide is that its exact mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
将来の方向性
There are several future directions for research on Sinomedol N-oxide. One area of interest is its potential use as an analgesic, as well as its ability to modulate the immune system. Additionally, further studies are needed to fully understand the mechanism of action of Sinomedol N-oxide and its role in reducing oxidative stress and inflammation. Finally, there is a need for more studies investigating the safety and toxicity of Sinomedol N-oxide, particularly in humans.
In conclusion, Sinomedol N-oxide is a promising compound that has the potential to be used in a variety of scientific research applications. Its antioxidant and immunomodulatory properties make it a useful tool for investigating the role of oxidative stress and inflammation in disease states. While there are still many unanswered questions about its mechanism of action and safety, the future looks bright for this intriguing compound.
合成法
The synthesis of Sinomedol N-oxide involves the oxidation of Sinomedol with hydrogen peroxide in the presence of a catalyst. The resulting compound is then purified using a series of chromatographic techniques. The yield of this synthesis method is typically high, making it a cost-effective way to produce Sinomedol N-oxide in large quantities.
特性
CAS番号 |
118435-02-2 |
|---|---|
分子式 |
C24H26FN3O3 |
分子量 |
423.5 g/mol |
IUPAC名 |
3-[2-[4-(4-fluorobenzoyl)-1-oxidopiperidin-1-ium-1-yl]ethyl]-2,7-dimethylpyrido[1,2-a]pyrimidin-4-one |
InChI |
InChI=1S/C24H26FN3O3/c1-16-3-8-22-26-17(2)21(24(30)27(22)15-16)11-14-28(31)12-9-19(10-13-28)23(29)18-4-6-20(25)7-5-18/h3-8,15,19H,9-14H2,1-2H3 |
InChIキー |
PFYDQUZGBBIYED-UHFFFAOYSA-N |
SMILES |
CC1=CN2C(=NC(=C(C2=O)CC[N+]3(CCC(CC3)C(=O)C4=CC=C(C=C4)F)[O-])C)C=C1 |
正規SMILES |
CC1=CN2C(=NC(=C(C2=O)CC[N+]3(CCC(CC3)C(=O)C4=CC=C(C=C4)F)[O-])C)C=C1 |
その他のCAS番号 |
118435-02-2 |
同義語 |
sinomedol N-oxide |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![Imidazo[1,2-b]pyridazine-2-carboxamide](/img/structure/B55340.png)
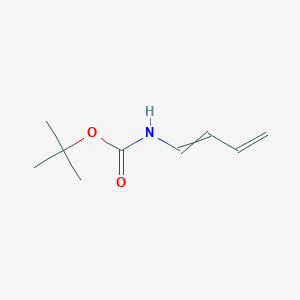

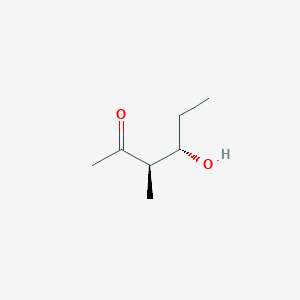


![2-[3-Cyano-4-[4-(dibutylamino)phenyl]-5-oxopyrrol-2-ylidene]propanedinitrile](/img/structure/B55356.png)
